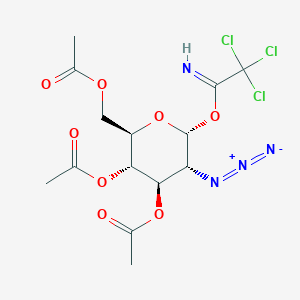
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid is a cyclopropane derivative with a unique structure characterized by the presence of an aminomethyl group and two fluorine atoms on the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a metal catalyst such as rhodium or copper.
Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides can replace the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst, lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
科学的研究の応用
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its fluorinated cyclopropane ring can impart desirable properties such as increased stability and hydrophobicity, making it useful in developing new materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The aminomethyl group can participate in nucleophilic or electrophilic interactions, further modulating the compound’s activity.
類似化合物との比較
Similar Compounds
(1S,3R)-3-(aminomethyl)-2,2-dichlorocyclopropane-1-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine.
(1S,3R)-3-(aminomethyl)-2,2-dibromocyclopropane-1-carboxylic acid: Similar structure but with bromine atoms instead of fluorine.
(1S,3R)-3-(aminomethyl)-2,2-diiodocyclopropane-1-carboxylic acid: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
The presence of fluorine atoms in (1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity compared to its halogenated analogs. These properties make it a valuable compound for various applications in research and industry.
特性
分子式 |
C5H7F2NO2 |
|---|---|
分子量 |
151.11 g/mol |
IUPAC名 |
(1S,3R)-3-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H7F2NO2/c6-5(7)2(1-8)3(5)4(9)10/h2-3H,1,8H2,(H,9,10)/t2-,3-/m0/s1 |
InChIキー |
TXSUTDIZPLMVSK-HRFVKAFMSA-N |
異性体SMILES |
C([C@H]1[C@H](C1(F)F)C(=O)O)N |
正規SMILES |
C(C1C(C1(F)F)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



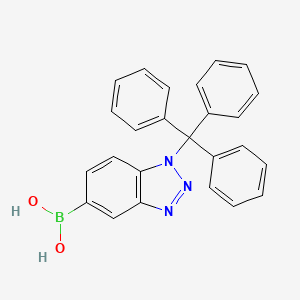
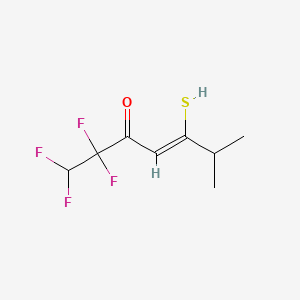
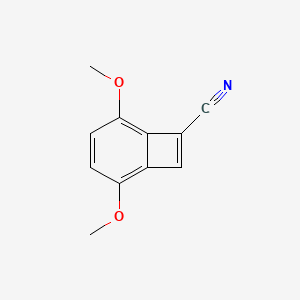


![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)

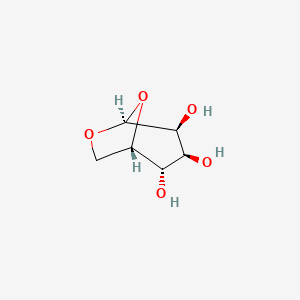
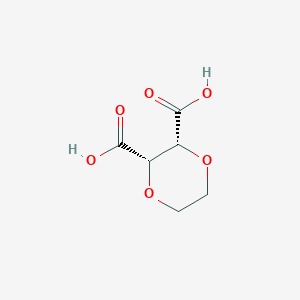
![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13410794.png)

